molecular formula C11H18ClNO2 B13571042 1-[4-(2-Methoxyethoxy)phenyl]ethan-1-aminehydrochloride

1-[4-(2-Methoxyethoxy)phenyl]ethan-1-aminehydrochloride

Cat. No.: B13571042
M. Wt: 231.72 g/mol
InChI Key: FIKVMTPQRPMHQO-UHFFFAOYSA-N
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Description

1-[4-(2-Methoxyethoxy)phenyl]ethan-1-aminehydrochloride is a chemical compound with a complex structure that includes a phenyl ring substituted with a methoxyethoxy group and an ethanamine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[4-(2-Methoxyethoxy)phenyl]ethan-1-aminehydrochloride typically involves multiple steps, starting with the preparation of the intermediate compounds. One common route involves the reaction of 4-(2-methoxyethoxy)benzaldehyde with an appropriate amine under reductive amination conditions. The reaction conditions often include the use of reducing agents such as sodium cyanoborohydride or hydrogen gas in the presence of a catalyst like palladium on carbon.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for high yield and purity, often utilizing automated systems for precise control of reaction parameters such as temperature, pressure, and reagent concentrations.

Chemical Reactions Analysis

Types of Reactions

1-[4-(2-Methoxyethoxy)phenyl]ethan-1-aminehydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound to its corresponding alcohols or amines.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the phenyl ring or the ethanamine moiety.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., hydroxide ions, amines) are employed under various conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or secondary amines.

Scientific Research Applications

1-[4-(2-Methoxyethoxy)phenyl]ethan-1-aminehydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic effects and mechanisms of action.

    Industry: It is utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-[4-(2-Methoxyethoxy)phenyl]ethan-1-aminehydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact pathways and molecular targets involved.

Comparison with Similar Compounds

Similar Compounds

  • 1-[4-(2-Methylphenyl)methoxy]phenyl]ethan-1-one
  • 1-[4-(4-Methoxyphenoxy)phenyl]ethan-1-one
  • 1-(2-Hydroxy-4-methoxyphenyl)ethanone

Uniqueness

1-[4-(2-Methoxyethoxy)phenyl]ethan-1-aminehydrochloride is unique due to its specific substitution pattern and the presence of both methoxyethoxy and ethanamine groups. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

Molecular Formula

C11H18ClNO2

Molecular Weight

231.72 g/mol

IUPAC Name

1-[4-(2-methoxyethoxy)phenyl]ethanamine;hydrochloride

InChI

InChI=1S/C11H17NO2.ClH/c1-9(12)10-3-5-11(6-4-10)14-8-7-13-2;/h3-6,9H,7-8,12H2,1-2H3;1H

InChI Key

FIKVMTPQRPMHQO-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC=C(C=C1)OCCOC)N.Cl

Origin of Product

United States

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